molecular formula C10H12N2OS B064546 2-(2-Methoxy-1,3-benzothiazol-6-yl)ethanamine CAS No. 178486-27-6

2-(2-Methoxy-1,3-benzothiazol-6-yl)ethanamine

Cat. No. B064546
CAS RN: 178486-27-6
M. Wt: 208.28 g/mol
InChI Key: WTYVBLZNKUNKLW-UHFFFAOYSA-N
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Description

2-(2-Methoxy-1,3-benzothiazol-6-yl)ethanamine, also known as MBTME, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in medical research. MBTME is a benzothiazole derivative that has shown promising results in various studies related to neuroscience and cancer research.

Mechanism of Action

The exact mechanism of action of 2-(2-Methoxy-1,3-benzothiazol-6-yl)ethanamine is not fully understood. However, it is believed that 2-(2-Methoxy-1,3-benzothiazol-6-yl)ethanamine exerts its neuroprotective and anticancer effects through its ability to modulate various signaling pathways in the cell. 2-(2-Methoxy-1,3-benzothiazol-6-yl)ethanamine has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and growth. Additionally, 2-(2-Methoxy-1,3-benzothiazol-6-yl)ethanamine has been shown to inhibit the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
2-(2-Methoxy-1,3-benzothiazol-6-yl)ethanamine has been shown to have various biochemical and physiological effects. In animal models, 2-(2-Methoxy-1,3-benzothiazol-6-yl)ethanamine has been shown to increase dopamine and serotonin levels in the brain, leading to an increase in cognitive function and memory retention. Additionally, 2-(2-Methoxy-1,3-benzothiazol-6-yl)ethanamine has been shown to reduce oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-(2-Methoxy-1,3-benzothiazol-6-yl)ethanamine has several advantages for lab experiments. It is a readily available compound that can be synthesized in large quantities. Additionally, 2-(2-Methoxy-1,3-benzothiazol-6-yl)ethanamine has been extensively studied, and its mechanism of action and physiological effects are well understood. However, one limitation of 2-(2-Methoxy-1,3-benzothiazol-6-yl)ethanamine is that its exact mechanism of action is not fully understood, and further research is needed to elucidate its full potential.

Future Directions

There are several future directions for 2-(2-Methoxy-1,3-benzothiazol-6-yl)ethanamine research. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to investigate the potential use of 2-(2-Methoxy-1,3-benzothiazol-6-yl)ethanamine as an adjuvant therapy for cancer treatment. Moreover, research is needed to elucidate the exact mechanism of action of 2-(2-Methoxy-1,3-benzothiazol-6-yl)ethanamine and its potential side effects.
In conclusion, 2-(2-Methoxy-1,3-benzothiazol-6-yl)ethanamine is a promising compound with potential applications in medical research. Its neuroprotective and anticancer effects make it a valuable tool for studying various diseases. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

2-(2-Methoxy-1,3-benzothiazol-6-yl)ethanamine can be synthesized through a multistep process involving the reaction of 2-mercaptobenzothiazole with 2-bromoethanol in the presence of a base. The resulting intermediate product is then treated with sodium hydride and methyl iodide to yield the final product, 2-(2-Methoxy-1,3-benzothiazol-6-yl)ethanamine. The synthesis of 2-(2-Methoxy-1,3-benzothiazol-6-yl)ethanamine has been thoroughly studied and optimized, making it a readily available compound for scientific research.

Scientific Research Applications

2-(2-Methoxy-1,3-benzothiazol-6-yl)ethanamine has been extensively studied for its potential applications in medical research. One of the major areas of interest is its use in neuroscience research. 2-(2-Methoxy-1,3-benzothiazol-6-yl)ethanamine has been shown to have neuroprotective effects and can prevent neuronal cell death in various models of neurodegenerative diseases. Additionally, 2-(2-Methoxy-1,3-benzothiazol-6-yl)ethanamine has been shown to enhance cognitive function and memory retention in animal models.
Another area of research where 2-(2-Methoxy-1,3-benzothiazol-6-yl)ethanamine has shown promise is cancer research. 2-(2-Methoxy-1,3-benzothiazol-6-yl)ethanamine has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. Moreover, 2-(2-Methoxy-1,3-benzothiazol-6-yl)ethanamine has been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.

properties

CAS RN

178486-27-6

Molecular Formula

C10H12N2OS

Molecular Weight

208.28 g/mol

IUPAC Name

2-(2-methoxy-1,3-benzothiazol-6-yl)ethanamine

InChI

InChI=1S/C10H12N2OS/c1-13-10-12-8-3-2-7(4-5-11)6-9(8)14-10/h2-3,6H,4-5,11H2,1H3

InChI Key

WTYVBLZNKUNKLW-UHFFFAOYSA-N

SMILES

COC1=NC2=C(S1)C=C(C=C2)CCN

Canonical SMILES

COC1=NC2=C(S1)C=C(C=C2)CCN

synonyms

6-Benzothiazoleethanamine,2-methoxy-(9CI)

Origin of Product

United States

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